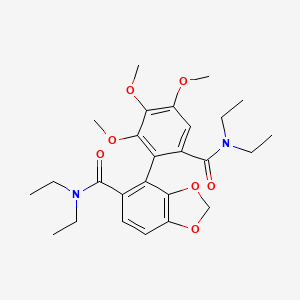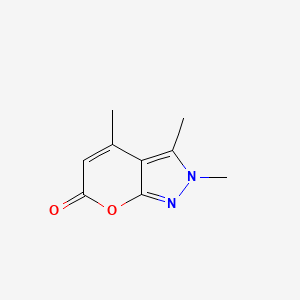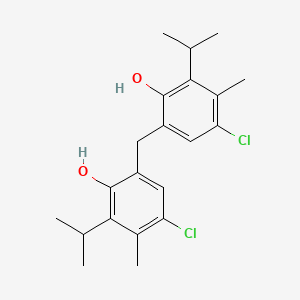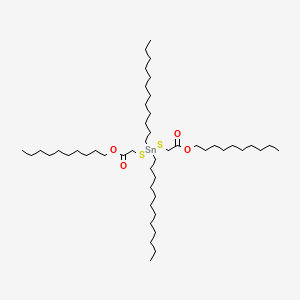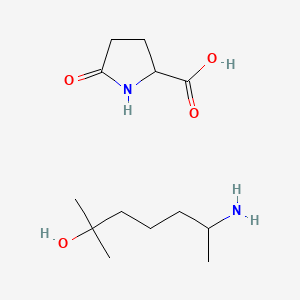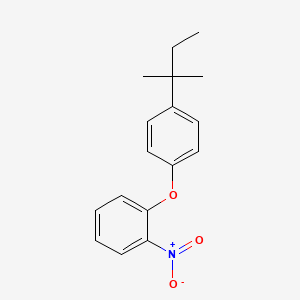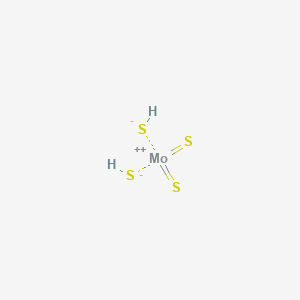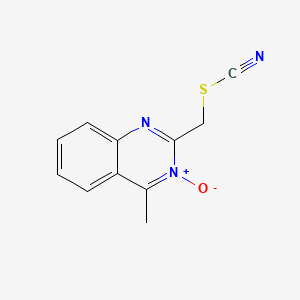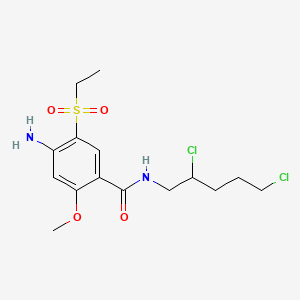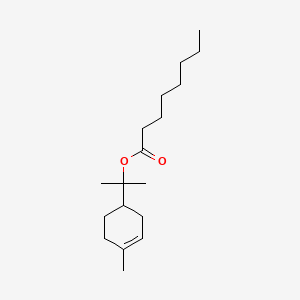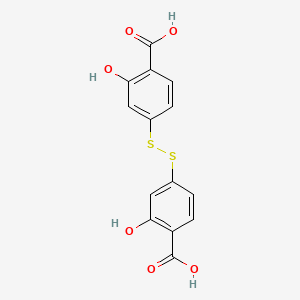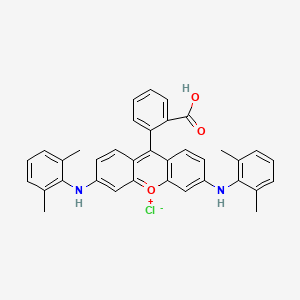
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core substituted with carboxyphenyl and dimethylphenylamino groups, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxybenzaldehyde with 3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted xanthylium derivatives.
Wissenschaftliche Forschungsanwendungen
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are ongoing, aiming to elucidate its precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthylium derivatives: Compounds with similar xanthylium cores but different substituents.
Carboxyphenyl derivatives: Compounds with carboxyphenyl groups attached to different cores.
Dimethylphenylamino derivatives: Compounds with dimethylphenylamino groups attached to various cores.
Uniqueness
9-(2-Carboxyphenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium chloride stands out due to its specific combination of substituents, which confer unique chemical and physical properties
Eigenschaften
CAS-Nummer |
85117-96-0 |
|---|---|
Molekularformel |
C36H31ClN2O3 |
Molekulargewicht |
575.1 g/mol |
IUPAC-Name |
2-[3,6-bis(2,6-dimethylanilino)xanthen-10-ium-9-yl]benzoic acid;chloride |
InChI |
InChI=1S/C36H30N2O3.ClH/c1-21-9-7-10-22(2)34(21)37-25-15-17-29-31(19-25)41-32-20-26(38-35-23(3)11-8-12-24(35)4)16-18-30(32)33(29)27-13-5-6-14-28(27)36(39)40;/h5-20,37-38H,1-4H3;1H |
InChI-Schlüssel |
OMPQQYPHVQPHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=CC=C5C)C)C6=CC=CC=C6C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


